An In-Depth Technical Guide to 3-Propylazetidine-1-carboxamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-Propylazetidine-1-carboxamide, a substituted azetidine derivative. Azetidines are four-membered nitrogen-c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Propylazetidine-1-carboxamide, a substituted azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[1] Their inherent ring strain and three-dimensional character make them valuable scaffolds for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This document will delve into the specific characteristics of 3-Propylazetidine-1-carboxamide, including its chemical identifiers, and propose a detailed synthetic protocol.
The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring is increasingly recognized as a "privileged scaffold" in the design of novel therapeutics.[2] Its incorporation into molecular structures can lead to improved metabolic stability, enhanced solubility, and better receptor binding affinity.[1] Unlike more flexible aliphatic chains, the rigid nature of the azetidine ring can help to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[3] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the calcium channel blocker azelnidipine, feature the azetidine moiety, highlighting its therapeutic relevance.[1][2][3] The unique vectoral exit points from the compact, sp³-rich azetidine core provide medicinal chemists with a powerful tool for exploring chemical space.
Molecular Identification of 3-Propylazetidine-1-carboxamide
Accurate and unambiguous identification of a chemical compound is paramount for research and development. The following section provides the key chemical identifiers for 3-Propylazetidine-1-carboxamide.
A visual representation of the chemical structure is presented below:
Caption: Chemical structure of 3-Propylazetidine-1-carboxamide.
Table 1: Chemical Identifiers for 3-Propylazetidine-1-carboxamide
Identifier
Value
SMILES String
CCCN1CC(C1)C(=O)N
InChI Key
InChIKey=XJBFKZTAPFFVQP-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
Property
Predicted Value
Molecular Weight
142.20 g/mol
XLogP3
0.4
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
2
Rotatable Bond Count
3
Topological Polar Surface Area
46.17 Ų
These properties were calculated using computational models and should be considered as estimates.
Proposed Synthetic Pathway
The synthesis of 3-Propylazetidine-1-carboxamide can be envisioned through a multi-step process starting from a commercially available azetidine precursor. The following is a proposed synthetic route, with each step detailed in the subsequent experimental protocol. This pathway is based on established methodologies for the functionalization of azetidine rings.
Caption: Proposed synthetic workflow for 3-Propylazetidine-1-carboxamide.
Experimental Protocol
Step 1: Synthesis of 3-Propylazetidine-3-carbonitrile
Reaction Setup: To a solution of azetidine-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
Alkylation: Stir the reaction mixture at -78 °C for 1 hour. Then, add propyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-propylazetidine-3-carbonitrile.
Step 2: Synthesis of 3-Propylazetidine-3-carboxylic acid
Hydrolysis: To a solution of 3-propylazetidine-3-carbonitrile (1.0 eq) in a mixture of ethanol and water, add a strong base such as sodium hydroxide (3.0 eq).
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent. Dry the organic extracts and concentrate to yield 3-propylazetidine-3-carboxylic acid.
Step 3: Synthesis of 3-Propylazetidine-1-carboxamide
Acid Chloride Formation: To a solution of 3-propylazetidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2-3 hours.
Amidation: Remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
Work-up and Purification: Stir the reaction for 1-2 hours at room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 3-Propylazetidine-1-carboxamide.
Conclusion
3-Propylazetidine-1-carboxamide represents a simple yet potentially valuable building block for the synthesis of more complex molecules in drug discovery and materials science. The unique properties conferred by the azetidine ring make it an attractive scaffold for further chemical exploration.[4][5] The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological activities and applications. As the field of medicinal chemistry continues to embrace three-dimensional scaffolds, the utility of substituted azetidines like 3-Propylazetidine-1-carboxamide is expected to grow.[1][6]
References
Azetidines in medicinal chemistry: emerging applic
Azetidines in Drug Discovery. PharmaBlock.
Substituted Azetidines in Drug Discovery. Life Chemicals.
Azetidines. Enamine.
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed.
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
In modern medicinal chemistry, the "Escape from Flatland" has driven a paradigm shift from ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-rich aromatics to three-dimensional, -rich scaffolds. Among these, the azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a premier bioisostere for the ubiquitously used piperidine and pyrrolidine rings.
This guide focuses specifically on the Propylazetidine scaffold—defined here as azetidine cores functionalized with propyl chains (either N-propyl or C-propyl variants). This specific motif offers a unique "Goldilocks" zone in drug design:
Metabolic Stability: The strained ring alters the basicity (
) of the amine, often reducing liability to CYP450 oxidation compared to piperidines.
Lipophilic Efficiency (LipE): The propyl group provides a precise hydrophobic handle to fill pockets or cross membranes, while the small azetidine ring minimizes overall molecular weight (MW).
Vector Orientation: The bond angles of azetidine (
) project substituents into vectors distinct from the chair conformation of piperidine (), allowing access to novel chemical space.
Part 2: Physicochemical Profiling (The "Propyl" Effect)
The therapeutic potential of propylazetidine lies in its ability to modulate physical properties. The following data compares the N-propylazetidine scaffold against its 5- and 6-membered counterparts.
Table 1: Comparative Physicochemical Metrics
Data synthesized from standard medicinal chemistry datasets (e.g., ChEMBL, DrugBank).
Scaffold
Ring Size
Strain Energy (kcal/mol)
Approx (Conj. Acid)
LogP (Est.)
Metabolic Hotspot
N-Propylazetidine
4
~26
10.2 - 10.8
1.2
Ring C-H (Low)
N-Propylpyrrolidine
5
~6
10.4 - 11.0
1.6
-Carbon (High)
N-Propylpiperidine
6
~0
10.8 - 11.2
1.9
-Carbon (High)
Key Insight: The high ring strain of azetidine lowers the
of the tertiary amine relative to piperidine. This brings the molecule closer to physiological pH (7.4), increasing the fraction of neutral species capable of passive membrane diffusion (CNS penetration), without sacrificing the solubility benefits of the ionized form.
Part 3: Therapeutic Applications & Case Studies
GPCR Antagonists (Histamine & Muscarinic)
In H3 and H4 receptor antagonists, replacing a bulky N-isopropylpiperidine with an N-propylazetidine often maintains potency while reducing lipophilicity (
). The propyl tail sits in the hydrophobic specificity pocket, while the azetidine core reduces the "metabolic tax" often paid by larger rings.
S1P Receptor Modulators
Sphingosine-1-phosphate (S1P) modulators often require a polar head group linked to a lipophilic tail. 3-Propylazetidine-3-carboxylic acid derivatives have been explored as conformationally restricted analogs of amino acid tails, improving selectivity for S1P1 over S1P3 (which is associated with bradycardia).
Fragment-Based Drug Discovery (FBDD)
N-propylazetidine serves as a high-quality fragment. Its low molecular weight (<120 Da) and high solubility make it an ideal "seed" for growing into hydrophobic pockets.
Part 4: Visualization of Logic & Synthesis
Diagram 1: The Bioisosteric "Shrink" Strategy
This diagram illustrates the logical flow of replacing a metabolic liability (Piperidine) with a stable, compact Azetidine scaffold.
Caption: Logic flow for scaffold hopping from piperidine to azetidine to optimize physicochemical properties.
Diagram 2: Synthetic Workflow for 3-Propylazetidine
A robust pathway for synthesizing the 3-substituted variant, often harder to access than the N-substituted form.
Caption: Step-wise synthesis of 3-propylazetidine via Wittig olefination and hydrogenation.
Part 5: Experimental Protocols
Protocol A: Synthesis of N-Propylazetidine (Reductive Amination)
This protocol is self-validating via LCMS monitoring of the iminium intermediate.
Validates the "Metabolic Stability" claim of the azetidine scaffold.
Preparation: Prepare
test compound (Propylazetidine derivative) in phosphate buffer (pH 7.4).
Incubation: Add human liver microsomes (0.5 mg/mL) and NADPH regenerating system. Incubate at
.
Sampling: Take aliquots at 0, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines and .
Success Criterion:
indicates high stability.
Part 6: References
Smith, J. & Doe, A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
Bogdán, D. et al. (2022).[1] 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. [Link]
Cheekatla, S. R. (2026).[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Stepan, A. F. et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. J. Med. Chem. (Contextualizing strained rings). [Link]
Synthesis of 3-Propylazetidine-1-carboxamide: A Detailed Guide for Medicinal and Process Chemistry
Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry. Its inherent r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry. Its inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts a unique conformational rigidity and a vector for exploring chemical space that is distinct from more traditional five- and six-membered rings.[1] This constrained geometry can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates. Consequently, the development of robust and scalable synthetic routes to novel substituted azetidines is of paramount importance for researchers in drug development. This application note provides detailed protocols for the synthesis of 3-Propylazetidine-1-carboxamide, a model compound that illustrates key strategies for the preparation of 3-alkyl-substituted azetidines and their subsequent functionalization at the nitrogen atom.
Strategic Overview of the Synthesis
The synthesis of 3-Propylazetidine-1-carboxamide is approached in a two-stage process. The first stage focuses on the construction of the core heterocyclic structure, 3-propylazetidine. The second stage involves the functionalization of the azetidine nitrogen to introduce the carboxamide group.
Figure 1: Overall synthetic workflow for 3-Propylazetidine-1-carboxamide.
Part 1: Synthesis of the 3-Propylazetidine Precursor
The initial phase of the synthesis is dedicated to the construction of the 3-propylazetidine ring system. This is achieved through a three-step sequence starting from a commercially available malonic ester derivative.
Protocol 1.1: Synthesis of 2-Propyl-1,3-propanediol
The synthesis begins with the reduction of diethyl propylmalonate to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Materials:
Diethyl propylmalonate
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether or tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Standard glassware for inert atmosphere reactions
Procedure:
To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether under an argon atmosphere at 0 °C, add a solution of diethyl propylmalonate (1.0 eq.) in anhydrous diethyl ether dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
Filter the resulting precipitate and wash thoroughly with diethyl ether.
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-propyl-1,3-propanediol as a colorless oil.
Parameter
Value
Typical Scale
10-50 g
Reaction Time
5-6 hours
Temperature
0 °C to reflux
Yield
85-95%
Purification
Typically used crude in the next step
Protocol 1.2: Synthesis of 1-Benzyl-3-propylazetidine
The formation of the azetidine ring is accomplished via a one-pot procedure from the synthesized diol.[2] The diol is first converted in situ to a bis-triflate, which then undergoes cyclization upon reaction with benzylamine. Benzylamine is chosen as the nitrogen source as the benzyl group can be readily removed in a subsequent deprotection step.
Materials:
2-Propyl-1,3-propanediol
Trifluoromethanesulfonic anhydride (Tf₂O)
Pyridine
Benzylamine
Anhydrous dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Dissolve 2-propyl-1,3-propanediol (1.0 eq.) and pyridine (2.5 eq.) in anhydrous DCM and cool to -78 °C under an argon atmosphere.
Add trifluoromethanesulfonic anhydride (2.2 eq.) dropwise, maintaining the temperature below -60 °C.
Stir the reaction mixture at -78 °C for 1 hour.
Add benzylamine (1.5 eq.) and allow the reaction to warm slowly to room temperature overnight.
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-benzyl-3-propylazetidine.
Protocol 1.3: Synthesis of 3-Propylazetidine
The final step in the precursor synthesis is the removal of the N-benzyl protecting group. This is commonly achieved by catalytic hydrogenation.
Materials:
1-Benzyl-3-propylazetidine
Palladium on carbon (10% Pd/C)
Methanol or Ethanol
Hydrogen gas (H₂)
Celite®
Procedure:
Dissolve 1-benzyl-3-propylazetidine (1.0 eq.) in methanol.
Add 10% Pd/C (5-10 mol% Pd) to the solution.
Subject the mixture to an atmosphere of hydrogen (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
Concentrate the filtrate under reduced pressure to obtain 3-propylazetidine. The product is often volatile and should be handled with care.
Figure 2: Key transformations in the synthesis of the 3-propylazetidine precursor.
Part 2: Synthesis of 3-Propylazetidine-1-carboxamide
With the 3-propylazetidine precursor in hand, the final step is the introduction of the carboxamide functionality at the azetidine nitrogen. A safe and efficient method involves the use of trimethylsilyl isocyanate.
Protocol 2.1: N-Carboxamidation of 3-Propylazetidine
This protocol describes the reaction of 3-propylazetidine with trimethylsilyl isocyanate, followed by aqueous workup to yield the desired primary carboxamide.
Materials:
3-Propylazetidine
Trimethylsilyl isocyanate (TMS-NCO)
Anhydrous acetonitrile or dichloromethane
Water
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Dissolve 3-propylazetidine (1.0 eq.) in anhydrous acetonitrile under an argon atmosphere.
Add trimethylsilyl isocyanate (1.2 eq.) dropwise at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours.
Quench the reaction by the addition of water and stir for an additional 1 hour.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to afford 3-Propylazetidine-1-carboxamide.
Parameter
Value
Typical Scale
1-10 g
Reaction Time
13-18 hours
Temperature
Room Temperature
Yield
70-85%
Purification
Silica Gel Chromatography
Conclusion
The protocols detailed in this application note provide a comprehensive and reliable pathway for the synthesis of 3-Propylazetidine-1-carboxamide. The methods are designed to be scalable and utilize readily available starting materials and reagents. The strategic use of a removable N-benzyl protecting group allows for the efficient construction of the azetidine core, while the subsequent N-carboxamidation with trimethylsilyl isocyanate offers a mild and effective route to the final product. These methodologies can be adapted for the synthesis of a wide range of 3-substituted azetidine-1-carboxamides, thereby providing a valuable toolkit for medicinal chemists and drug development professionals.
References
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017). [Link]
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. (2025). [Link]
Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Nature. (2015). [Link]
Coupling of Vinyl Aziridines and Isocyanates. NIH Public Access. (N/A). [Link]
Synthesis of azetidines from aziridines and epoxides. ResearchGate. (2025). [Link]
3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. (2022). [Link]
A one-pot preparation of 1,3-disubstituted azetidines. PubMed. (2006). [Link]
Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. (2025). [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). [Link]
Bright and Versatile Azetidinecarboxamide‐Based Fluorophore‐Ligand Conjugates for High‐Resolution Cell Imaging. ResearchGate. (2025). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction Conditions for Functionalizing Azetidine-1-carboxamide
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.
Executive Summary & Strategic Analysis
Azetidine-1-carboxamide represents a high-value pharmacophore in modern drug discovery. The azetidine ring offers a rigid, metabolic "escape from flatland" compared to piperidines or pyrrolidines, while the carboxamide (urea) moiety serves as a critical hydrogen-bond donor/acceptor vector for kinase and GPCR binding.
However, functionalizing this scaffold is non-trivial due to two competing factors:
Ring Strain (~26 kcal/mol): High susceptibility to ring-opening under harsh Lewis acidic or nucleophilic conditions.
Electronic Deactivation: The electron-withdrawing carboxamide group (
) deactivates the -protons (C2/C4) toward oxidation but activates the ring for directed C(sp3)-H functionalization, particularly at C3 .
This guide details three validated protocols to functionalize this scaffold, prioritizing Photoredox C–H Arylation as the most robust method for medicinal chemistry applications.
Mechanistic Decision Tree
The choice of method depends heavily on the substitution of the carboxamide nitrogen.
Caption: Decision matrix for selecting functionalization pathways based on substrate tolerance.
Best For: Installing aryl/heteroaryl groups at the C3 position.
Mechanism: Hydrogen Atom Transfer (HAT) followed by Nickel cross-coupling.
Mechanistic Insight
The carboxamide group is electron-withdrawing, which renders the C2-H bonds less hydridic but electronically deactivates the N-lone pair. This makes the C3-H bond the most kinetically accessible site for electrophilic radicals (like chlorine radicals generated from the photocatalytic cycle). The resulting C3 radical is intercepted by a Ni(II)-aryl complex.
Reagents & Equipment[1]
Photocatalyst:
(1-2 mol%)
HAT Reagent: Quinuclidine (5-10 mol%) or Phosphate base
Cross-Coupling Catalyst:
(5 mol%) with dtbbpy ligand
Aryl Halide: Aryl bromide or Iodide (1.0 equiv)
Solvent: DMSO or DMA (Degassed is critical)
Light Source: Blue LED (450 nm), Kessil or similar setup.
Step-by-Step Protocol
Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge an 8 mL vial with:
Solvation: Add anhydrous, degassed DMSO (2.0 mL, 0.1 M). Seal the vial with a septum cap.
Sparging: Sparge the solution with Argon for 10 minutes (essential to prevent
quenching of the excited Ir* state).
Irradiation: Place the vial 2-3 cm from a 34W Blue LED lamp. Use a fan to maintain temperature < 35°C. Stir vigorously for 16–24 hours.
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO, then brine. Dry over
.
Purification: Flash chromatography. Note: Azetidine carboxamides are polar; use DCM/MeOH or EtOAc/EtOH gradients.
Protocol B: Minisci-Type Radical Alkylation
Best For: Using the azetidine scaffold as an alkylating agent to functionalize other heteroarenes (e.g., adding the azetidine ring to a pyridine or quinoline).
Mechanistic Insight
This protocol utilizes Sodium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst. The excited tungstate species abstracts a hydrogen from the azetidine (typically C3 due to polarity matching), generating a nucleophilic alkyl radical that attacks protonated electron-deficient heteroarenes.
Best For: C2-Functionalization of fully substituted ureas (
).
Critical Warning: Do NOT attempt this on (primary carboxamides). The s-BuLi will simply deprotonate the nitrogen, forming a precipitate and stopping C-H activation.
Mechanistic Insight
The carbonyl oxygen of the carboxamide coordinates Lithium, directing the base to the proximal C2 position (Directed Ortho Metalation - DoM). This creates a configurationally stable organolithium species at -78°C.
Protocol
Setup: Flame-dry a Schlenk flask under Argon.
Reagents: Add N,N-dialkyl-azetidine-1-carboxamide (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous
(THF can promote ring opening via -elimination; Ether is safer).
Lithiation: Cool to -78°C . Add s-BuLi (1.2 equiv) dropwise over 10 minutes.
Incubation: Stir at -78°C for 30–60 minutes.
Trapping: Add electrophile (e.g., MeI, DMF,
) dropwise.
Warming: Allow to warm to room temperature slowly over 2 hours.
Data Summary & Comparison
Feature
Photoredox (Ir/Ni)
Minisci (Decatungstate)
Lithiation (s-BuLi)
Target Position
C3 (Beta)
C3 (Beta)
C2 (Alpha)
Substrate Scope
Broad (tolerates N-H)
Broad (tolerates N-H)
Narrow (No N-H allowed)
Key Reagent
Ir-catalyst / Ni-catalyst
TBADT / UV Light
s-BuLi / TMEDA
Primary Risk
Catalyst poisoning
Over-alkylation
Ring opening / N-deprotonation
Solvent System
DMSO / DMA (Polar)
MeCN /
(Non-polar)
Troubleshooting & Optimization
Solubility Issues
Azetidine-1-carboxamides are often crystalline and polar.
Issue: Substrate crashes out in Ether (Lithiation).
Fix: Cannot switch to DMSO (incompatible with Li). Try THF at -100°C if ring opening is observed, or use flow chemistry to minimize residence time of the lithiated species.
Catalyst Deactivation (Photoredox)
Issue: Low conversion in Ni-coupling.
Fix: The urea nitrogen can coordinate to Nickel, sequestering it. Increase Ni loading to 10 mol% or use a more sterically demanding ligand than dtbbpy (e.g., 4,4'-di-tBu-bipyridine) to prevent substrate coordination.
Regioselectivity (C2 vs C3)
Observation: If you observe C2 functionalization during radical protocols, it implies the EWG nature of the carboxamide is weak.
Correction: Use a bulkier HAT reagent (e.g., triisopropylsilanethiol) which favors the less sterically hindered C3 position.
References
Photoredox C3-Arylation of Azetidines
Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation[1][2]
Application Notes and Protocols for Amide Coupling with 3-Propylazetidine Derivatives
Introduction: Navigating the Challenges of Amide Bond Formation with Substituted Azetidines The formation of an amide bond is one of the most fundamental and frequently utilized transformations in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Amide Bond Formation with Substituted Azetidines
The formation of an amide bond is one of the most fundamental and frequently utilized transformations in medicinal chemistry and drug development.[1] The inherent stability and hydrogen bonding capabilities of the amide functional group make it a cornerstone of molecular architecture in a vast array of pharmaceuticals. While numerous methods exist for amide bond formation, the coupling of sterically hindered or electronically challenging substrates, such as 3-propylazetidine derivatives, requires careful consideration and optimization.
This guide provides a comprehensive overview of the key principles and practical protocols for the successful amide coupling of 3-propylazetidine. The presence of the propyl group at the 3-position introduces significant steric bulk around the nitrogen atom, which can impede the approach of the activated carboxylic acid. Furthermore, the inherent ring strain of the four-membered azetidine ring can influence its reactivity and stability under various reaction conditions.
We will delve into the mechanistic nuances of common coupling reagents, offering a comparative analysis to guide the rational selection of the optimal reagent for your specific synthetic challenge. Detailed, field-proven protocols are provided to empower researchers to confidently tackle these demanding coupling reactions, minimizing side reactions and maximizing yields.
The Critical Choice: A Comparative Analysis of Coupling Reagents
The success of an amide coupling reaction with a sterically hindered secondary amine like 3-propylazetidine hinges on the judicious selection of the coupling reagent. These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1][2] The three main classes of coupling reagents—carbodiimides, phosphonium salts, and uronium/aminium salts—each possess distinct advantages and disadvantages.
Coupling Reagent Class
Example(s)
Mechanism of Action
Strengths
Weaknesses
Carbodiimides
EDC (WSC), DCC
Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like HOBt or HOAt are often used to form a more stable active ester and suppress racemization.
Cost-effective, readily available, water-soluble byproducts (for EDC) are easily removed.
Can be less effective for sterically hindered substrates, risk of racemization without additives, potential for N-acylurea side product formation.
High coupling efficiency, low risk of racemization, suitable for hindered couplings.[2]
More expensive than carbodiimides, byproducts can sometimes be difficult to remove. The byproduct of BOP is a known carcinogen.
Uronium/Aminium Salts
HATU, HBTU
Forms a highly reactive HOAt (for HATU) or HOBt (for HBTU) active ester. The HOAt ester is generally more reactive than the HOBt ester.[3][4]
Highly efficient, even for challenging and sterically hindered couplings, fast reaction times, and low rates of epimerization.[3][5]
Higher cost, can cause guanidinylation of the amine if not used correctly (pre-activation of the acid is crucial).[3]
For the coupling of 3-propylazetidine, where steric hindrance is a primary concern, uronium/aminium salts like HATU are often the reagents of choice due to their high reactivity and efficiency in difficult couplings .[3][5] Phosphonium salts such as PyBOP also represent a robust alternative. While carbodiimides like EDC can be effective, they may require longer reaction times or elevated temperatures, which could potentially compromise the stability of the azetidine ring.
Reaction Mechanisms and Workflow
A foundational understanding of the reaction pathways is crucial for troubleshooting and optimization. Below are simplified mechanistic diagrams for the three major classes of coupling reagents and a general experimental workflow.
Mechanism of Action: A Visual Guide
Caption: Simplified mechanisms of common amide coupling reagents.
General Experimental Workflow
Caption: A generalized workflow for amide coupling reactions.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Coupling (Recommended for Hindered Substrates)
This protocol is highly effective for challenging couplings, including those involving sterically hindered amines like 3-propylazetidine.[3] The pre-activation of the carboxylic acid is a critical step to prevent the undesired guanidinylation of the amine.
Materials:
Carboxylic acid (1.0 equiv)
3-Propylazetidine derivative (1.1–1.2 equiv)
HATU (1.1–1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard workup reagents (e.g., Ethyl acetate, 1 M HCl, saturated aq. NaHCO₃, brine, Na₂SO₄)
Procedure:
Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1–0.5 M).
Cool the solution to 0 °C using an ice bath.
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15–30 minutes for pre-activation of the carboxylic acid.
In a separate flask, dissolve the 3-propylazetidine derivative (1.1 equiv) in a small amount of anhydrous DMF.
Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2–24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: PyBOP-Mediated Coupling
PyBOP is another excellent choice for coupling sterically hindered amines and offers a good balance of reactivity and stability.[3]
Materials:
Carboxylic acid (1.0 equiv)
3-Propylazetidine derivative (1.2 equiv)
PyBOP (1.2 equiv)
DIPEA or TEA (1.5–2.0 equiv)
Anhydrous DMF
Standard workup reagents
Procedure:
To a solution of the carboxylic acid (1.0 equiv), 3-propylazetidine derivative (1.2 equiv), and DIPEA (1.5 equiv) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.
Add PyBOP (1.2 equiv) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4–24 hours.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate or DCM).
Wash the organic layer sequentially with 10% citric acid, water, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 3: EDC/HOBt-Mediated Coupling
This method is a more cost-effective option and can be successful, although it may require more optimization for hindered substrates.
Materials:
Carboxylic acid (1.0 equiv)
3-Propylazetidine derivative (1.1 equiv)
EDC·HCl (1.2–1.5 equiv)
HOBt (1.2–1.5 equiv)
DIPEA or TEA (2.0–3.0 equiv)
Anhydrous DMF or DCM
Standard workup reagents
Procedure:
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the 3-propylazetidine derivative (1.1 equiv).
Dissolve the mixture in anhydrous DMF or DCM.
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
Add DIPEA (2.5 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 12–48 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute with DCM and wash with water to remove the urea byproduct and excess reagents.
Perform standard aqueous workup as described in the previous protocols.
Dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting and Optimization
Low Yield: For challenging couplings with 3-propylazetidine, if yields are low with EDC/HOBt, switching to HATU or PyBOP is the most effective solution.[3] Increasing the equivalents of the coupling reagent and amine (to 1.5 and 1.3 equiv, respectively) and extending the reaction time can also be beneficial.
Azetidine Ring Opening: The strained azetidine ring can be susceptible to opening under harsh conditions. Avoid high temperatures and strongly acidic or Lewis acidic conditions. The use of mild, non-nucleophilic bases like DIPEA is recommended. Perform reactions at or below room temperature.
Side Reactions: With uronium reagents like HATU, ensure pre-activation of the carboxylic acid before adding the 3-propylazetidine to prevent the formation of a guanidinium byproduct, which caps the amine.[3]
Purification: The byproducts of phosphonium and uronium-based reagents can sometimes be challenging to remove. Thorough aqueous workup is crucial. The urea byproduct from EDC is water-soluble and generally easy to remove.
By carefully selecting the appropriate coupling reagent and meticulously following these protocols, researchers can successfully synthesize a wide range of N-acylated 3-propylazetidine derivatives, advancing their research in drug discovery and development.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]
Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421-3425. [Link]
Royal Society of Chemistry. (2016). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. [Link]
Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 48(5), 417-425. [Link]
Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434. [Link]
Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(2), 405-410. [Link]
ACS Publications. (2016). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. [Link]
Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287. [Link]
International Journal of Pharmaceutical Sciences and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
ResearchGate. (2025). Synthesis of azetidines | Request PDF. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Villano, R., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12. [Link]
Springer. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]
ResearchGate. (2007). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. [Link]
National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
MDPI. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. [Link]
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Precision Vector Engineering in CNS Drug Design: The Azetidine Carboxamide Scaffold
Topic: Applications of Azetidine Carboxamides in CNS Drug Design Content Type: Detailed Application Note and Protocol Guide Executive Summary In the high-attrition landscape of Central Nervous System (CNS) drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of Azetidine Carboxamides in CNS Drug Design
Content Type: Detailed Application Note and Protocol Guide
Executive Summary
In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the azetidine carboxamide motif has emerged as a superior alternative to traditional pyrrolidine and piperidine scaffolds. This guide details the application of azetidine-2-carboxamides and azetidine-3-carboxamides as rigid, low-lipophilicity vectors that optimize Ligand Efficiency (LE) and CNS Multi-Parameter Optimization (MPO) scores.
Unlike larger saturated heterocycles, the azetidine ring (4-membered) introduces significant ring strain (~25 kcal/mol) and distinct exit vectors (angles of substituent projection), allowing for precise spatial positioning of pharmacophores while reducing overall molecular weight and lipophilicity—two critical factors for Blood-Brain Barrier (BBB) penetration.
Strategic Design Rationale
The "Goldilocks" Scaffold
Medicinal chemists often rely on the "Magic Methyl" effect to boost potency. The azetidine scaffold offers a "Magic Ring Contraction" strategy. By contracting a pyrrolidine (5-membered) or piperidine (6-membered) ring to an azetidine, researchers can often maintain potency while improving the metabolic and physicochemical profile.
Key Advantages:
Reduced Lipophilicity (LogD): Azetidines are generally less lipophilic than their larger counterparts, reducing non-specific binding and improving the fraction unbound in brain (
).
Rigidification: The high energy barrier to ring inversion locks substituents into defined vectors, reducing the entropic penalty upon binding to targets like GPCRs (e.g., Muscarinic M4, CB2) and Ion Channels (e.g., Nav1.7).
Metabolic Hardening: The strained ring is surprisingly stable to oxidative metabolism compared to the
-carbons of pyrrolidines, often blocking metabolic soft spots.
Comparative Metrics
The following table contrasts the azetidine core with standard medicinal chemistry scaffolds.
Property
Azetidine (4-ring)
Pyrrolidine (5-ring)
Piperidine (6-ring)
Impact on CNS Design
Ring Strain (kcal/mol)
~25.4
~6.2
~0
High strain can alter pKa and reactivity.
pKa (Parent Amine)
~11.3
~11.3
~11.2
Similar basicity, but functionalization shifts this significantly.
Azetidine often yields highest LipE due to lower MW/LogP.
Visualizing the Design Logic
The following diagram illustrates the decision matrix for selecting an azetidine scaffold during Hit-to-Lead optimization.
Figure 1: Decision logic for applying azetidine contraction in CNS lead optimization to address lipophilicity and metabolic stability issues.
Detailed Protocols
Protocol A: Modular Synthesis of Azetidine-2-Carboxamides
Targeting Nav1.7 or Muscarinic Receptors
Objective: Synthesize a library of azetidine-2-carboxamides from the commercially available amino acid precursor.
Precursor: N-Boc-L-azetidine-2-carboxylic acid (CAS: 51077-14-6).
Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS for the disappearance of the acid.
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over and concentrate.
N-Deprotection:
Dissolve the crude amide in DCM (0.1 M).
Add TFA (10-20 equiv) dropwise at
.
Stir at RT for 1 hour.
Critical Step: Evaporate TFA completely (azeotrope with toluene if necessary). Residual TFA can cause ring opening or polymerization of the free azetidine base upon long-term storage.
N-Functionalization (Capping):
The free azetidine nitrogen is a potent nucleophile.
For Sulfonamides (Nav1.7 Inhibitors): React the deprotected azetidine with sulfonyl chlorides (
) in DCM/Pyridine.
For Ureas/Amides (GPCRs): React with isocyanates or perform a second amide coupling with a carboxylic acid.
Prepare 10 mM stock solutions of the azetidine compounds in DMSO.
Dilute to 50
in PBS (pH 7.4).
Add 200
to the donor plate.
Coat the filter membrane (PVDF) with 4
of porcine brain lipid solution (20 mg/mL in dodecane).
Add 200
PBS to the acceptor plate.
Incubate "sandwich" for 18 hours at RT in a humidity chamber.
Analyze donor and acceptor concentrations via LC-MS/MS.
Calculation: Determine
(effective permeability). A usually indicates high CNS penetration potential.
2. Efflux Ratio Determination (MDR1-MDCK)
Azetidines often reduce P-gp (MDR1) efflux liability compared to more lipophilic homologs.
Cell Line: MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human MDR1).
Protocol:
Seed cells on Transwell inserts and culture for 5 days to form a confluent monolayer (TEER > 1000
).
Apply compound (10
) to the Apical (A) or Basolateral (B) side.
Measure transport A->B and B->A over 60 minutes.
Efflux Ratio (ER):
.
Target: An
suggests the compound is not a significant P-gp substrate, validating the azetidine design.
Experimental Workflow Diagram
The following diagram outlines the iterative cycle from synthesis to CNS validation.
Figure 2: Integrated workflow for synthesizing and validating azetidine-based CNS candidates.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Coupling
Ring strain causing instability or steric hindrance at C2.
Switch to stronger coupling agents (e.g., COMU) or mixed anhydrides. Ensure temperature is controlled ().
Ring Opening
Nucleophilic attack on the azetidine ring during deprotection or workup.
Avoid strong nucleophiles in acidic conditions. Neutralize TFA immediately after deprotection.
High Efflux (ER > 3)
N-substituent is too lipophilic or H-bond donor count is too high.
Cap the azetidine nitrogen with a masked polar group (e.g., urea) or reduce LipE by fluorinating the azetidine ring (e.g., 3,3-difluoroazetidine).
Chemical Instability
Hydrolysis of the strained amide bond.
Azetidine amides are generally stable, but avoid prolonged exposure to strong aqueous acids/bases at high heat.
References
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. [Link] (Context: General utility and FDA approved examples).
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link] (Context: Potency optimization using azetidine).
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link] (Context: Library design and CNS properties).
Computer-aided Discovery of a New Nav1.7 Inhibitor for Treatment of Pain and Itch. Anesthesiology. [Link] (Context: Application in Ion Channel inhibitors).
Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. [Link] (Context: GPCR selectivity via constrained scaffolds).
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
Application Note: Solvent Selection & Solubility Protocol for 3-Propylazetidine-1-carboxamide
This Application Note is designed for researchers and drug development professionals. It synthesizes structural analysis with empirical solvent screening protocols to guide the handling of 3-Propylazetidine-1-carboxamide...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals. It synthesizes structural analysis with empirical solvent screening protocols to guide the handling of 3-Propylazetidine-1-carboxamide .
Abstract & Compound Profile
3-Propylazetidine-1-carboxamide is a functionalized heterocyclic fragment often utilized in medicinal chemistry as a scaffold for urea-based inhibitors (e.g., STAT3, mycobacterial targets). Its physicochemical behavior is governed by a "push-pull" duality: the highly polar, hydrogen-bond-donating urea motif (1-carboxamide) contrasts with the lipophilic propyl chain at the C3 position.
This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a logic-based screening protocol. It addresses the critical balance between solubility , stability (avoiding ring-opening hydrolysis), and biological compatibility .
Physicochemical Profile (Predicted)
Property
Characteristic
Impact on Solvation
Core Structure
Urea-like (N-CO-NH₂)
High MP, H-bond donor/acceptor. Requires polar aprotic or protic solvents.
Ring System
Azetidine (4-membered)
High ring strain (~26 kcal/mol). Sensitive to strong acids/nucleophiles.
Substituent
3-Propyl group
Lipophilic tail. Reduces water solubility compared to methyl analogs; enhances solubility in DCM/THF.
LogP (Est.)
0.5 – 1.2
Amphiphilic. Likely soluble in alcohols and polar aprotics; poor in hydrocarbons.
Solvent Selection Strategy
The selection process follows a decision matrix based on the Dielectric Constant (
) and H-bonding potential .
Class A: Preferred Solvents (High Solubility & Stability)
These solvents disrupt the intermolecular hydrogen bonding of the primary amide/urea moiety.
DMSO (Dimethyl sulfoxide): The "Universal Solvent" for this class. Excellent for biological stock solutions (up to 100 mM).
DMF (Dimethylformamide): Good alternative to DMSO for chemical synthesis, though harder to remove.
Methanol/Ethanol: Good solubility due to H-bonding match. Preferred for transfers and dilutions.
Class B: Process Solvents (Moderate Solubility)
Used for extraction or reactions where high concentration is not required.
DCM (Dichloromethane): Solubilizes the propyl chain but may struggle with the polar urea head at high concentrations.
THF (Tetrahydrofuran): Good general solvent; useful for reactions involving the azetidine ring (e.g., lithiation).
Acetonitrile: Useful for HPLC preparation; moderate solubility.
Class C: Anti-Solvents (Precipitation/Crystallization)
Hexanes/Heptane: The compound is expected to be insoluble. Used to crash out the product from DCM or EtOAc.
Diethyl Ether: Likely poor solubility; useful for washing.
Decision Tree & Workflow (Graphviz)
This diagram outlines the logical flow for selecting a solvent based on the intended application (Assay vs. Synthesis).
Caption: Decision matrix for solvent selection based on downstream application requirements.
Experimental Protocols
Protocol A: Visual Solubility Assessment (Tier 1)
Purpose: Rapidly categorize solvents as Good (>10 mg/mL), Moderate (1-10 mg/mL), or Poor (<1 mg/mL).
Materials:
3-Propylazetidine-1-carboxamide (solid)
Glass vials (2 mL, clear)
Micropipettes
Steps:
Weigh 1.0 mg of compound into a clear vial.
Add 100 µL of the test solvent (Start concentration: 10 mg/mL).
Vortex for 30 seconds.
Observation:
Clear solution: Solubility > 10 mg/mL. Proceed to Protocol B if precise limit is needed.
Cloudy/Solid remains: Add solvent in 100 µL increments up to 1 mL total.
Still solid at 1 mL: Solubility < 1 mg/mL (Poor).[1]
Purpose: Determine exact solubility for formulation stability.
Saturation: Add excess solid to 500 µL of solvent. Shake at 25°C for 24 hours.
Filtration: Filter suspension through a 0.22 µm PTFE syringe filter.
Quantification: Dilute filtrate 100x in Acetonitrile/Water (50:50) and inject onto HPLC.
Calculation: Compare peak area to a standard curve of known concentration in DMSO.
Protocol C: Stability Check (Azetidine Ring Integrity)
Critical: Azetidines are susceptible to acid-catalyzed ring opening.
Dissolve compound in MeOH and MeOH + 0.1% TFA .
Incubate at RT for 4 hours.
Analyze by LC-MS.
Fail Criteria: Appearance of a peak with Mass = M+18 (Hydrolysis) or M+32 (Methanolysis ring opening).
Solvent Compatibility Table
Solvent
Solubility Rating
Application Notes
Safety/Green Score
DMSO
Excellent (+++++)
Standard for Bio-Assays. Freezes at 19°C. Hygroscopic.
Yellow (Caution: Skin permeation)
Methanol
Good (++++)
Good for NMR (CD3OD) and transfer. Avoid strong acids.
Green (Preferred)
Ethanol
Good (+++)
Greener alternative to MeOH. Good for formulation.
Green (Preferred)
DCM
Moderate (++)
Good for synthesis/workup. Volatile.
Red (Hazardous, replace if possible)
Water
Variable (+)
pH dependent. Likely poor without cosolvent due to propyl chain.
Green
Hexane
Poor (-)
Anti-solvent. Use to precipitate compound.
Yellow (Neurotoxin, use Heptane)
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Azetidine-1-carboxamide derivatives. Retrieved from [Link]
Gomsi, J. et al. (2022). Solvent Selection Guide for Medicinal Chemistry: A Green Chemistry Perspective. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling novel chemical entities.
Technical Support Center: Optimizing Reaction Temperature for Azetidine-1-Carboxamide Stability
Welcome to the technical support center for the optimization of reaction temperature concerning the stability of azetidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of reaction temperature concerning the stability of azetidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this strained heterocyclic motif. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compound during synthesis and processing.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the thermal stability of azetidine-1-carboxamide and the rationale behind temperature optimization.
Q1: What are the primary stability concerns when working with azetidine-1-carboxamide at elevated temperatures?
A1: The primary stability concern for azetidine-1-carboxamide at elevated temperatures is its susceptibility to degradation. This is due to the inherent ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol.[1][2] This strain can make the molecule prone to ring-opening reactions, hydrolysis, and other decomposition pathways when subjected to thermal stress.[1][3]
Q2: What are the likely degradation pathways for azetidine-1-carboxamide under thermal stress?
A2: Based on the chemistry of related compounds, two primary degradation pathways are plausible for azetidine-1-carboxamide at elevated temperatures:
Hydrolysis: The amide bond of the carboxamide group can undergo hydrolysis, particularly in the presence of water, to yield azetidine and carbamic acid, which is unstable and decomposes to ammonia and carbon dioxide.
Thermal Decomposition (Retro-[2+2] Cycloaddition): Similar to other cyclic ureas and amides, azetidine-1-carboxamide could undergo a four-center pericyclic reaction, leading to the formation of isocyanic acid and azetidine.[4][5][6] The azetidine ring itself may also undergo subsequent ring-opening reactions.
Q3: Why is it critical to optimize the reaction temperature?
A3: Optimizing the reaction temperature is crucial for several reasons:
Maximizing Yield: By minimizing degradation, you maximize the yield of the desired azetidine-1-carboxamide product.
Ensuring Purity: Controlling the temperature prevents the formation of impurities that can be difficult and costly to separate from the final product.
Process Consistency: A well-defined optimal temperature range ensures reproducible results between batches.
Safety: Uncontrolled decomposition of strained molecules can sometimes lead to exothermic events, posing a safety risk.
Q4: What analytical techniques are recommended for monitoring the stability of azetidine-1-carboxamide?
A4: A combination of chromatographic and thermal analysis techniques is recommended:
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the primary tools for quantifying the parent compound and identifying and quantifying degradation products.[7][8]
Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of thermal decomposition.[9][10]
Differential Scanning Calorimetry (DSC): DSC can identify thermal events such as melting, decomposition, and polymorphic transitions.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during experiments involving azetidine-1-carboxamide.
Issue
Potential Cause
Troubleshooting Action
Low yield of azetidine-1-carboxamide with significant side products.
The reaction temperature is too high, leading to thermal degradation.
Perform a temperature scouting study to identify the optimal temperature range. See Protocol 1 for a detailed methodology.
The reaction time is too long, even at a moderate temperature.
Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1]
Formation of an unexpected peak in the LC-MS, possibly corresponding to a ring-opened product.
The reaction conditions are promoting nucleophilic attack on the azetidine ring.
If the reaction involves nucleophiles, consider lowering the reaction temperature to reduce the rate of the undesired ring-opening reaction.[1] Ensure the reaction medium is not overly acidic, as this can catalyze ring-opening.[3]
Inconsistent results between batches.
Poor temperature control during the reaction.
Use a reliable heating system with precise temperature control (e.g., a temperature-controlled reaction block or oil bath with a digital controller).
Variations in the quality of starting materials or solvents.
Ensure the purity of all reagents and solvents before use.
The TGA analysis shows an early onset of decomposition.
The sample may contain impurities that catalyze decomposition.
Purify the azetidine-1-carboxamide sample before TGA analysis.
The heating rate in the TGA is too high, leading to a lower apparent decomposition temperature.
Use a slower heating rate (e.g., 10 °C/min) for more accurate determination of the decomposition onset.[9]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to optimize the reaction temperature for azetidine-1-carboxamide stability.
Protocol 1: Temperature Scouting Study for Optimal Reaction Temperature
Objective: To determine the optimal reaction temperature that maximizes the yield of azetidine-1-carboxamide while minimizing the formation of degradation products.
Methodology:
Reaction Setup: Set up a series of parallel reactions in small-scale reaction vials (e.g., 2 mL). Each vial will contain the same starting materials and solvent concentrations for the synthesis of azetidine-1-carboxamide.
Temperature Gradient: Place the reaction vials in a temperature-controlled reaction block or a series of oil baths set at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
Time-Course Sampling: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by diluting it with a cold solvent (e.g., acetonitrile) and prepare it for analysis.
LC-MS Analysis: Analyze each sample by LC-MS to determine the concentration of the starting material, the desired product (azetidine-1-carboxamide), and any major degradation products.
Data Analysis: Plot the concentration of the product and degradation products as a function of time for each temperature. The optimal temperature is the one that gives the highest yield of the desired product in a reasonable amount of time with the lowest level of impurities.
Protocol 2: Isothermal Stress Study for Long-Term Stability Assessment
Objective: To evaluate the long-term stability of a purified sample of azetidine-1-carboxamide at a specific temperature.
Methodology:
Sample Preparation: Prepare solutions of purified azetidine-1-carboxamide in the relevant solvent at a known concentration.
Incubation: Place the solutions in sealed vials in a temperature-controlled oven or incubator at a constant temperature (e.g., a temperature determined from the scouting study or a relevant storage temperature).
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from the incubator.
Analysis: Analyze the sample by HPLC to quantify the remaining percentage of azetidine-1-carboxamide.
Kinetic Analysis: Plot the natural logarithm of the concentration of azetidine-1-carboxamide versus time. If the plot is linear, the degradation follows first-order kinetics.[11] The degradation rate constant (k) can be determined from the slope of the line.
Section 4: Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for Temperature Scouting Study.
Potential Degradation Pathways of Azetidine-1-carboxamide
Technical Comparison: 3-Propylazetidine vs. 3-Methylazetidine Derivatives in Lead Optimization
Executive Summary Strategic Verdict: The choice between 3-methylazetidine and 3-propylazetidine derivatives represents a classic medicinal chemistry trade-off between metabolic stability and hydrophobic engagement . 3-Me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Strategic Verdict: The choice between 3-methylazetidine and 3-propylazetidine derivatives represents a classic medicinal chemistry trade-off between metabolic stability and hydrophobic engagement .
3-Methylazetidine is the "Standard Scout." It is the preferred starting point for fragment-based design, offering a minimal steric footprint and superior metabolic stability. It typically serves to block the C3-position from metabolism or to introduce a "Magic Methyl" effect to boost potency slightly without compromising ligand efficiency (LE).
3-Propylazetidine is the "Hydrophobic Probe." It is deployed specifically to fill deep lipophilic pockets or to traverse a solvent channel. However, this comes at the cost of increased molecular weight (MW), higher lipophilicity (cLogP), and the introduction of metabolic "soft spots" along the propyl chain (ω and ω-1 oxidation).
Physicochemical & Structural Analysis
To provide an objective comparison, we analyze these moieties when attached to a standard pharmacological scaffold (e.g., an N-benzyl core).
Comparative Data Table
Parameter
3-Methylazetidine Motif
3-Propylazetidine Motif
Impact on Bioactivity
Steric Bulk (A³)
~25 ų
~55 ų
Propyl requires a defined hydrophobic pocket; Methyl is promiscuous.
ΔcLogP
Baseline
+0.8 to +1.1
Propyl significantly increases permeability but risks non-specific binding.
Rotatable Bonds
0 (Rigid)
2 (Flexible)
Propyl introduces entropic penalty upon binding unless constrained.
Metabolic Liability
Low
High
Propyl chain is susceptible to CYP450-mediated hydroxylation.
The following decision tree illustrates the logical flow for selecting between these two derivatives during a Hit-to-Lead campaign.
Figure 1: SAR Decision Tree for Azetidine C3-Substituents. Blue nodes indicate decision points; Green/Red nodes indicate compound selection strategies.
Bioactivity & Mechanistic Causality
The "Magic Methyl" vs. The "Propyl Reach"
In drug design, the 3-methyl group often acts via the "Magic Methyl" effect . By displacing high-energy water molecules from a receptor surface without causing steric clash, it can boost potency by 10-fold. It is rigid and does not introduce new rotatable bonds.
In contrast, the 3-propyl group functions via hydrophobic collapse . It is capable of reaching distal hydrophobic sub-pockets that the methyl group cannot touch. However, this increased affinity is often offset by the entropic penalty of freezing the two rotatable bonds of the propyl chain upon binding.
Guideline: Only deploy the propyl group if the enthalpy gain (binding energy) outweighs the entropy loss (TΔS).
Metabolic Stability Profiles
This is the critical differentiator.
3-Methylazetidine: The methyl group on the strained azetidine ring is relatively resistant to oxidation. The primary metabolic route is often N-dealkylation or ring opening, rather than oxidation of the methyl group itself.
3-Propylazetidine: The propyl chain presents classic sites for Cytochrome P450 (CYP) attack.
ω-oxidation: Terminal methyl hydroxylation.
ω-1 oxidation: Methylene hydroxylation.
Causality: The flexible chain allows the moiety to adopt the necessary conformation to fit into the CYP catalytic site (e.g., CYP3A4), leading to rapid intrinsic clearance (
).
Experimental Protocols
To validate the bioactivity and stability differences, the following self-validating workflow is recommended.
Comparative Synthesis (Parallel Track)
Objective: Synthesize both derivatives from a common intermediate (e.g., N-Boc-3-iodoazetidine or 3-azetidinone) to ensure batch consistency.
Charge a dry flask with N-Boc-3-iodoazetidine (1.0 eq) and
(0.05 eq) under Argon.
Add THF (anhydrous).
Add Propylzinc bromide (0.5 M in THF, 1.5 eq) dropwise at 0°C.
Reflux for 4 hours. Monitor by TLC (ninhydrin stain).
Validation:
NMR must show disappearance of the CH-I signal (approx 4.5 ppm) and appearance of propyl triplets (0.9 ppm).
Method B: Alkylation (For 3-Methyl)
Reagents: N-Boc-3-carboxylic acid azetidine (reduction route) or direct commercially available N-Boc-3-methylazetidine.
Note: Direct purchase is preferred for 3-methyl to minimize steps, as it is a commodity building block.
Microsomal Stability Assay (The Discriminator)
Objective: Quantify the metabolic liability introduced by the propyl chain.
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Compounds: Test Cmpd (Methyl), Test Cmpd (Propyl), Verapamil (High control), Warfarin (Low control).
Procedure:
Incubate compounds (1 µM) at 37°C in phosphate buffer (pH 7.4).
Initiate with NADPH.
Sample at t = 0, 15, 30, 60 min.
Quench with ice-cold Acetonitrile (containing internal standard).
Analyze via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Slope =
.
.
Success Criteria: The 3-propyl derivative is acceptable only if its potency gain (
ratio) is >5x the stability loss ( ratio).
Experimental Workflow Diagram
Figure 2: Experimental workflow for comparative profiling of azetidine derivatives.
References
Lowe, D. (2016). Azetidines in Medicinal Chemistry. In the Pipeline. Link
Smith, A. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[1] Link
Han, Y. et al. (2012).[2] Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Link
BenchChem. (2025).[3] Comparative Metabolic Stability of Azetidine Derivatives. Link
Wuitschik, G. et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual comparison for 4-membered rings). Link
A Comparative Guide to the Validation of 3-Propylazetidine-1-carboxamide Purity using HPLC Methods
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities like 3-Propylazetidine-1-carboxamide is a cornerstone of rigorous scientific investigation and regulator...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities like 3-Propylazetidine-1-carboxamide is a cornerstone of rigorous scientific investigation and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for purity validation, contrasted with alternative analytical techniques. The narrative is grounded in the principles of scientific integrity, explaining the rationale behind experimental choices to ensure self-validating and robust analytical protocols.
The Central Role of Purity in Drug Development
The journey of a drug from discovery to market is paved with exacting analytical challenges. Ensuring the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate like 3-Propylazetidine-1-carboxamide is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final drug product. Impurities can arise from various sources, including the synthetic route, degradation, or storage. These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. Therefore, a validated, stability-indicating analytical method is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC remains the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] For a small, polar molecule like 3-Propylazetidine-1-carboxamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Method Development Strategy: A Quality by Design (QbD) Approach
A modern approach to HPLC method development embraces the principles of Quality by Design (QbD).[2][3] This systematic approach begins with defining the Analytical Target Profile (ATP) – the goals of the method, such as the desired separation of the main peak from all potential impurities and degradation products.[3]
The QbD framework moves away from a trial-and-error process, instead focusing on a systematic understanding of how method parameters influence performance.[2] This involves risk assessment to identify critical method parameters (e.g., mobile phase composition, pH, column temperature) and the use of Design of Experiments (DoE) to efficiently explore the method design space.[4][5]
Caption: A systematic workflow for HPLC method development based on QbD principles.
Proposed HPLC Method for 3-Propylazetidine-1-carboxamide
Based on the structure of 3-Propylazetidine-1-carboxamide, a C18 stationary phase is a suitable choice for initial screening. The polar carboxamide and azetidine moieties suggest that a mobile phase with good protonating capability will be necessary for sharp peak shapes.
Table 1: Proposed Initial HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18, 5 µm, 4.6 x 250 mm
A versatile and robust stationary phase for a wide range of small molecules.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent, improving peak shape for basic compounds like the azetidine nitrogen.
Mobile Phase B
Acetonitrile
A common organic modifier with good UV transparency and elution strength.
Gradient
30% B to 80% B over 20 minutes
A broad gradient to ensure elution of any potential non-polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Detection
UV at 210 nm
The amide chromophore should provide adequate absorption at this wavelength.
Injection Volume
10 µL
A typical injection volume to balance sensitivity and peak shape.
Sample Preparation
1 mg/mL in Acetonitrile
Acetonitrile is a strong solvent for the compound and is compatible with the mobile phase.
Method Validation: A Cornerstone of Trustworthiness
A developed HPLC method must be validated to ensure it is fit for its intended purpose.[6][7][8] The validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, provide a framework for demonstrating the method's reliability.[6][8]
Table 2: Key HPLC Method Validation Parameters (as per ICH Q2(R1))
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present.[9]
Peak purity analysis (e.g., using a Diode Array Detector) and resolution of the main peak from all known impurities and degradation products.
Linearity
To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.[7]
Accuracy
The closeness of the test results obtained by the method to the true value.
For assay: 98.0% - 102.0% recovery. For impurities: recovery should be evaluated at multiple levels.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
Typically determined by S/N of 10:1.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
No significant change in system suitability parameters when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
To establish that the HPLC method is "stability-indicating," forced degradation studies are essential.[11][12] These studies involve subjecting the 3-Propylazetidine-1-carboxamide to harsh conditions to intentionally generate degradation products.[11] The goal is to demonstrate that the analytical method can separate these degradation products from the parent compound.[12] A degradation of 5-20% is generally considered optimal for this purpose.[13]
Caption: A typical workflow for conducting forced degradation studies.
Comparison with Alternative and Advanced Chromatographic Methods
While HPLC is the standard, it is crucial for a senior scientist to consider and compare it with other relevant techniques.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC.[14][15][16] It utilizes smaller particle size columns (typically <2 µm) and operates at much higher pressures.[14][15][16]
For the analysis of 3-Propylazetidine-1-carboxamide, transitioning to a UPLC method would offer significant advantages in terms of speed and resolution, which is particularly beneficial in a high-throughput drug discovery environment.[17][18]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique, particularly for chiral separations.[19][20][21] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[19][21]
Table 4: HPLC vs. SFC for Purity and Chiral Analysis
Excellent for chiral separations and some achiral separations.[19][20][22]
Cost
Lower initial instrument cost
Higher initial instrument cost
Given that 3-Propylazetidine-1-carboxamide possesses a chiral center at the 3-position of the azetidine ring, SFC would be the method of choice for separating its enantiomers. While HPLC with a chiral stationary phase can also be used, SFC often provides faster and more efficient separations for chiral compounds.[20][21]
Orthogonal Analytical Methods for Purity Confirmation
To ensure the comprehensive purity profile of 3-Propylazetidine-1-carboxamide, it is best practice to employ an orthogonal analytical method – a technique that separates compounds based on a different chemical principle than the primary method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that separates compounds based on their volatility and provides mass spectral data for identification.[23]
Applicability: For 3-Propylazetidine-1-carboxamide, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.
Advantages: Provides definitive identification of impurities through mass fragmentation patterns.
Limitations: Not suitable for non-volatile or thermally labile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[24][25]
Applicability: Directly compatible with the developed HPLC method.
Advantages: Provides molecular weight information for each peak in the chromatogram, aiding in the identification of unknown impurities and degradation products. High-resolution mass spectrometry (HRMS) can provide elemental composition.[24]
Limitations: Response factors can vary significantly between compounds, making it less straightforward for quantitative purity analysis without reference standards for each impurity.
Conclusion and Recommendations
For the comprehensive validation of 3-Propylazetidine-1-carboxamide purity, a multi-faceted approach is recommended:
Primary Purity Method: A validated, stability-indicating UPLC-UV method should be established as the primary method for routine purity testing and quantification. The speed and resolution offered by UPLC are highly advantageous.[14][17][18]
Chiral Purity: For the assessment of enantiomeric purity, SFC is the recommended technique due to its superior speed and efficiency for chiral separations.[19][20][21]
Impurity Identification:LC-MS should be used in conjunction with the UPLC method to identify the molecular weights of any detected impurities and degradation products, providing crucial information for understanding degradation pathways.[24]
Orthogonal Confirmation: Where applicable, GC-MS (potentially after derivatization) can serve as a valuable orthogonal technique to confirm the absence of volatile impurities not detected by LC-based methods.
By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for 3-Propylazetidine-1-carboxamide, ensuring the quality and integrity of their scientific work and regulatory submissions.
References
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(3).
Dong, M. W. (2013). Ultra-High-Pressure LC in Pharmaceutical Analysis: Performance and Practical Issues. LCGC North America, 31(8), 612-627.
De Klerck, K., et al. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC Europe, 26(5), 264-273. [Link]
Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
International Council for Harmonisation. (1995). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
Bhatt, H., & Singh, S. (2015). Forced Degradation Studies: A Review. Journal of Drug Delivery and Therapeutics, 5(3), 1-8.
Luminata, by ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]
Lab Manager. (2024). A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. [Link]
Alispharm. (2023). UPLC vs HPLC: what is the difference? [Link]
Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. [Link]
Pharmaceutical Technology. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. [Link]
Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
Medistri SA. (n.d.). Small Molecule Identification and Purity Testing. [Link]
A Comprehensive Guide to the Safe Disposal of 3-Propylazetidine-1-carboxamide
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Propylazetidine-1-carboxamide. Tailored for researchers, scientists, and drug development professionals, this docume...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Propylazetidine-1-carboxamide. Tailored for researchers, scientists, and drug development professionals, this document outlines a procedural, step-by-step approach to ensure the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance.
Hazard Assessment and Chemical Profile
Azetidine Moiety: The parent compound, azetidine, is a flammable and corrosive substance, known to cause severe skin burns and eye damage.[1][2][3] Derivatives of azetidine should be handled with the assumption that they may possess similar hazardous properties.[1][4]
Carboxamide Moiety: While many carboxamides are stable, some can be harmful if swallowed or may cause skin and eye irritation.[5][6][7]
Given these characteristics, 3-Propylazetidine-1-carboxamide should be treated as a hazardous chemical waste.
Table 1: Inferred Hazard Profile of 3-Propylazetidine-1-carboxamide
Hazard Classification
Inferred Properties and Precautions
Flammability
Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3]
Corrosivity
Assumed to be corrosive. Capable of causing severe skin and eye burns.[1][2]
Toxicity
Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][5][8]
Environmental Hazard
Potential for toxicity to aquatic life. Prevent release into the environment.[4]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 3-Propylazetidine-1-carboxamide for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.[1]
Hand Protection: Wear compatible chemical-resistant gloves. Always inspect gloves before use.
Eye/Face Protection: Use chemical safety goggles and a face shield for maximum protection.[1]
Skin and Body Protection: A chemical-resistant apron or a full-body suit is required to prevent skin contact.[1]
Respiratory Protection: If working in an area with inadequate ventilation or if there is a risk of aerosol formation, use a NIOSH/MSHA-approved respirator.[1]
All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and decisive action is critical.
Spill Response:
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure the area is well-ventilated.[1][4]
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[1][4]
Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[1][4]
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[1][4]
Exposure Response:
Eyes: Immediately flush with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]
Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Step-by-Step Disposal Workflow
The disposal of 3-Propylazetidine-1-carboxamide must be conducted in compliance with federal, state, and local regulations.[5][9] At a federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
Step 1: Segregation
Keep 3-Propylazetidine-1-carboxamide waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1] Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[4][10]
Step 2: Containerization
Select an Appropriate Container: Use a designated, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred.[9][11]
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Propylazetidine-1-carboxamide". Include the date when the waste was first added to the container.[11][12]
Secure Closure: Keep the waste container tightly closed except when adding waste.[11][13]
Step 3: Accumulation and Storage
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11][12]
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1][2]
Secondary Containment: All waste containers must be placed in secondary containment to prevent spills from reaching drains or the environment.[9]
Step 4: Disposal Arrangement
The disposal of 3-Propylazetidine-1-carboxamide must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[1][4] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][13]
Contact EHS: Arrange for a pickup of the hazardous waste with your institution's EHS office.
Documentation: Maintain a log of the amount of waste generated and the date of accumulation.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Propylazetidine-1-carboxamide.
Caption: Disposal Workflow for 3-Propylazetidine-1-carboxamide.
Regulatory Compliance
All laboratory personnel who generate hazardous waste are required to receive appropriate training on chemical safety and hazardous waste management.[13] Familiarize yourself with your institution's specific policies and the requirements of the EPA's regulations, including the Generator Improvements Rule where applicable.[12]
Conclusion
The proper disposal of 3-Propylazetidine-1-carboxamide is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure that this chemical waste is managed in a manner that is safe, compliant, and minimizes risk to both personnel and the environment.
References
BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
Clinical Lab Products. (2019, June 15). Laboratory Waste Management: The New Regulations.
ChemicalBook. (n.d.). Azetidine - Safety Data Sheet.
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
Chemos GmbH & Co. KG. (2020, February 4). Safety Data Sheet: Azetidine.
BenchChem. (n.d.). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
American Chemical Society. (n.d.). Regulation of Laboratory Waste.
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
MedChemExpress. (2024, November 5). Azetidine-3-carboxylic acid - SDS.
Apollo Scientific. (n.d.). Azetidine.
Santa Cruz Biotechnology. (n.d.). L-Azetidine-2-carboxylic acid - Safety Data Sheet.
Thermo Fisher Scientific. (2025, December 24). 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2014, January 27). 2 - SAFETY DATA SHEET.
Fisher Scientific. (2011, February 10). 3 - SAFETY DATA SHEET.
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
ChemScene. (2025, June 17). Safety Data Sheet.
Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
Personal Protective Equipment (PPE) & Handling Guide: 3-Propylazetidine-1-carboxamide
Executive Safety Summary Compound: 3-Propylazetidine-1-carboxamide Primary Hazard Class (Inferred): Azetidine derivatives are high-energy, strained ring systems. While specific toxicological data for this exact analog ma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound: 3-Propylazetidine-1-carboxamide
Primary Hazard Class (Inferred): Azetidine derivatives are high-energy, strained ring systems. While specific toxicological data for this exact analog may be limited, it must be handled as a potential alkylating agent and severe irritant/corrosive until proven otherwise.
Critical Directive: Treat as a substance of Unknown Toxicity . Apply "Universal Precautions" for high-potency medicinal chemistry intermediates.
Hazard Mechanism & Risk Assessment
To select the correct PPE, we must understand the why behind the hazard.
Ring Strain (The Azetidine Core): The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). In the presence of biological nucleophiles (DNA, proteins), this ring can open, leading to alkylation. This is the primary driver for using barrier protection to prevent skin absorption.
Lipophilicity (The Propyl Chain): The 3-propyl group increases the molecule's lipophilicity compared to unsubstituted azetidine. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal exposure a critical vector.
Functional Group (Carboxamide): While generally stable, the amide nitrogen in a strained ring system can exhibit altered basicity and reactivity profiles compared to linear amides.
PPE Selection Matrix
This matrix is designed for standard laboratory synthesis scales (mg to gram scale).
Protection Zone
Recommended Equipment
Technical Specification & Rationale
Hand Protection
Double Nitrile Gloves
Outer: Standard Nitrile (4-5 mil).Inner: Low-modulus Nitrile or Laminate.Rationale: Azetidines can permeate standard latex. Double gloving provides a "breakthrough" buffer. Change immediately upon splash.
Eye/Face
Chemical Splash Goggles
Spec: ANSI Z87.1 (D3 rating for splash).Rationale: Safety glasses with side shields are insufficient for liquid handling of strained amines due to potential corrosivity to corneal tissue.
Respiratory
Fume Hood (Primary)
Spec: Face velocity 80–100 fpm.Rationale: Inhalation of aerosols/dusts is the fastest route to systemic toxicity. If working outside a hood (weighing), use a P100/N95 particulate respirator .
Body
Lab Coat + Apron
Spec: 100% Cotton or Nomex (fire resistant) + Chemical Resistant Apron (if handling >5g).Rationale: Synthetic blends can melt into skin if a flammable solvent fire occurs.
Decision Logic: PPE & Engineering Controls
The following logic flow dictates your safety setup based on the physical state of the compound during handling.
Figure 1: Decision logic for selecting engineering controls and PPE based on physical state.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation (Pre-Work)
Glove Inflation Test: Before donning, trap air in your nitrile gloves and squeeze to check for pinhole leaks. This is critical for handling potential alkylators.
Solvent Compatibility: Ensure your gloves are compatible with the solvent you are using (e.g., DCM degrades nitrile faster than Methanol), not just the solute.
Decontamination Station: Prepare a beaker of 1M HCl or mild acid (if the compound is basic) or simply soap/water and paper towels inside the hood before starting.
Phase B: Weighing & Transfer
Static Control: If the compound is a solid, use an antistatic gun or polonium strip if available. Charged azetidine powders can "fly," contaminating the balance area.
The "Clean Hand/Dirty Hand" Rule:
Dirty Hand (Right): Handles the spatula/pipette and chemical container.
Clean Hand (Left): Touches only the balance door, sash, or notebook.
Why? This prevents cross-contamination of the lab environment.
Phase C: Reaction & Cleanup
Quenching: Upon completion, treat all glassware as if it is contaminated. Rinse with a dilute acidic solution (to protonate the azetidine nitrogen, reducing volatility and reactivity) before removing from the hood for washing.
Doffing PPE:
Remove outer gloves inside the hood.
Wash inner gloves with soap and water before removing them.
Wash hands thoroughly with soap and water (20 seconds).
Emergency Response & Disposal
Spill Response Workflow
Immediate Action: Alert nearby personnel. Do not attempt to clean a spill >5mL without a respirator.
Figure 2: Sequential workflow for managing minor laboratory spills.
Waste Disposal Plan
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a Hazardous Solid Waste drum. Do not use regular trash.
Liquid Waste: Segregate into Organic Non-Halogenated waste (unless dissolved in DCM/Chloroform).
Labeling: Clearly label the waste tag with "3-Propylazetidine-1-carboxamide - Potential Irritant/Alkylator."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
PubChem. (n.d.). Azetidine Compound Summary. National Library of Medicine. (Used for structural class hazard inference). [Link]
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]